
2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯
描述
“Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate” is a chemical compound with the molecular formula C7H12O4 . It can be used as a chiral building block to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .
Synthesis Analysis
This compound may be used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate” consists of a dioxolane ring, which is a five-membered ring with two oxygen atoms, and a carboxylate group attached to one of the carbon atoms of the ring .Chemical Reactions Analysis
“Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate” can be used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate” is a liquid at 20 degrees Celsius. It has a refractive index of 1.426 and a density of 1.106 g/mL at 25 degrees Celsius. It has a boiling point of 70-75 degrees Celsius at 10 mmHg .科学研究应用
Comprehensive Analysis of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate Applications
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Marine Algal Toxins: This compound serves as a chiral building block in the synthesis of the key tetrahydrofuran subunit of (−)-gymnodimine , a marine algal toxin . This application is crucial in the study of marine toxins and their impact on marine life and human health.
Production of Cyclopentenone Derivatives: It is used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal. This enedione is then utilized to synthesize cyclopentenone derivatives , which are valuable in medicinal chemistry for drug development.
Bio-based Solvent Development: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is highlighted in the development of new bio-based solvents . It is synthesized from glycerol and considered as an alternative aprotic solvent, emphasizing the importance of sustainable and less hazardous chemical processes .
Glycerol Valorization: The compound is involved in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) , an oxygenated additive to fuel. This process contributes to the production of biofuels and the utilization of biodiesel by-products .
Glycerol Metabolism Study: It may be used as a starting material to synthesize (2 R)-[1-2 H2]-glycerol , a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya . This application is significant for understanding the metabolic pathways in microorganisms.
Chemical Synthesis of Bacterial Communication Signals: An original and convenient chemical synthesis method starts from this compound to produce (S)-4,5-dihydroxy-2,3-pentanedione (DPD) , the precursor of autoinducer (AI)-2, the proposed signal for bacterial interspecies communication . This is pivotal for research in microbial ecology and the development of antibacterial strategies.
安全和危害
This compound is classified as a combustible liquid. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
作用机制
Target of Action
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral building block . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
This compound is used as a starting material in chemical reactions. For instance, it can be used to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin . It can also be used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .
Biochemical Pathways
As a building block, this compound is involved in the synthesis of various biochemicals. For example, it is used in the synthesis of enantiopure (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is the precursor of autoinducer (AI)-2, a proposed signal for bacterial interspecies communication .
Result of Action
The result of the action of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is the formation of other compounds. For example, it can be used to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .
Action Environment
The action of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is influenced by the conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect the yield and selectivity of the reactions .
属性
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some synthetic applications of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate?
A1: Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a versatile building block in organic synthesis. For instance:
- Synthesis of Deuterated Metoprolol Enantiomers: It can be utilized as a starting material to synthesize enantiomers of metoprolol with specific deuterium substitutions. Specifically, the (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate enantiomer plays a key role in this process. []
- Synthesis of Pentenomycin I and Epipentenomycin I: The compound acts as a precursor in the synthesis of (±)-Pentenomycin I and (±)-epipentenomycin I. This synthetic route leverages the intramolecular acylation of α-sulfinyl carbanion derived from Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, followed by pyrolysis. []
- Synthesis of (−)-Dihydromahubanolide B and (−)-Isodihydromahubanolide B: Starting from (−)-methyl 5-hydroxymethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which itself is readily derived from L-(+)-tartaric acid, researchers achieved the total synthesis of (−)-dihydromahubanolide B and (−)-isodihydromahubanolide B, compounds isolated from the Amazonian Lauraceae Licariamahuba (Samp.) Kosterm. []
Q2: Is there a specific enantiomer of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate preferred in certain synthetic applications?
A: Yes, the stereochemistry of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be crucial. For example, in the stereospecific synthesis of deuterated metoprolol enantiomers, both (4R)- and (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-methanols are utilized as key chiral synthons. [] This highlights the significance of enantiomeric purity in achieving the desired stereochemistry in the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



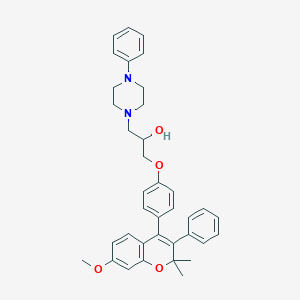


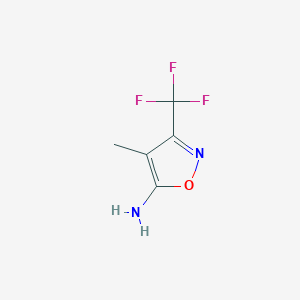
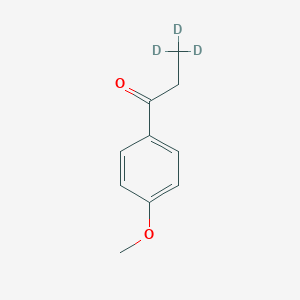

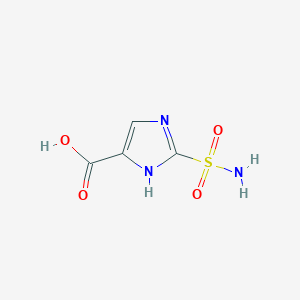
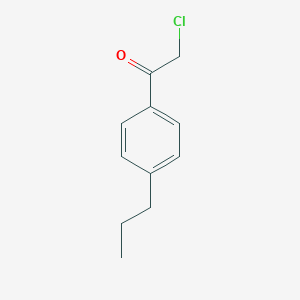

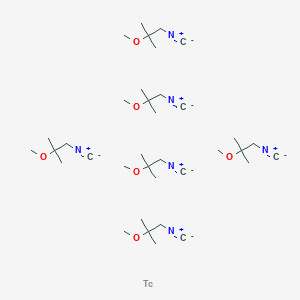


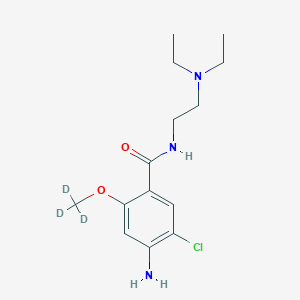
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)